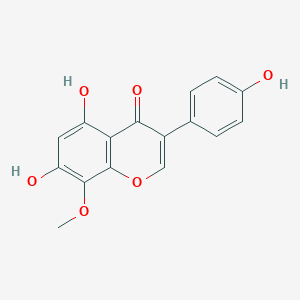

psi-Tectorigenin

Overview

Description

Psi-Tectorigenin is a compound derived from the synthesis and modification of tectorigenin, which is isolated from the rhizomes of Belamcanda chinensis. Tectorigenin has garnered interest due to its variety of biological activities. The synthesis process involves starting materials like 2,4,6-trihydroxyanisole leading to an intermediate, which upon further reactions produces a mixture of tectorigenin and Psi-Tectorigenin. The purification process allows for the isolation of Psi-Tectorigenin, a compound of significant interest for further chemical and physical property analysis (Zhu-Ping Xiao et al., 2008).

Synthesis Analysis

The efficient synthesis of Psi-Tectorigenin involves a multi-step reaction starting from 2,4,6-trihydroxyanisole to produce the intermediate 2,4,4′,6‐tetrahydroxy‐3‐methoxydeoxybenzoin through a Hoesch reaction. This intermediate then reacts with methanesulfonyl chloride, yielding a mixture of tectorigenin and Psi-Tectorigenin. An interesting aspect of the synthesis is the isomerization of Psi-Tectorigenin to tectorigenin, highlighting the complexity and the precision required in the synthesis process to achieve the desired compound (Zhu-Ping Xiao et al., 2008).

Scientific Research Applications

Inhibition of Cellular Phosphatidylinositol Turnover : Psi-Tectorigenin was isolated from a culture filtrate of actinomycetes and found to be an inhibitor of epidermal growth factor-induced phosphatidylinositol turnover in cultured A431 cells. Its inhibitory activity was notably stronger than that of genistein or orobol, making it a useful tool for the functional analysis of phosphatidylinositol turnover (Imoto et al., 1988).

Effect on Cytoplasmic Free Calcium in Rat Hepatocytes : Studies revealed that psi-Tectorigenin, alongside other isoflavonoids, can increase cytoplasmic free calcium in isolated rat hepatocytes. This suggests that psi-Tectorigenin affects calcium mobilization from intracellular stores, which is critical for interpreting its role in signal transduction pathways (Tomonaga et al., 1992).

Inhibition of Tyrosine Kinase Activity in Vascular Smooth Muscle Contraction : Psi-Tectorigenin, as a tyrosine kinase inhibitor, showed dose-dependent inhibition of contractions in de-endothelialized rat aortic rings. It suggests that psi-Tectorigenin affects Ca2+ entry and store refilling, vital for understanding its role in vascular physiology (Filipeanu et al., 1995).

Influence on Myelomonocytic Leukemia Cell Differentiation : Psi-Tectorigenin was found to induce differentiation in human myelogenous leukemia cells, suggesting its potential in cancer research. This effect was more pronounced than that of other similar compounds, indicating its specific impact on phosphatidylinositol turnover and protein tyrosine kinase activity in these cells (Makishima et al., 1991).

Safety And Hazards

Tectorigenin may exert certain cytotoxicity, which is related to the administration time and concentration . To ensure the safety of tectorigenin’s clinical application, it is necessary to conduct a risk assessment of human exposure to tectorigenin, carry out more in-depth research on the mechanism of toxicity, and explore ways to reduce its toxicity in the future .

Future Directions

To advance tectorigenin into a viable clinical therapeutic drug, we summarize several key directions for future research on tectorigenin to conclude this study . These include exploring the pharmacological targets and mechanisms of action; finding an appropriate concentration to balance pharmacological effects and toxicity; attempting diversified delivery strategies to improve the bioavailability; and structural modification to obtain tectorigenin derivatives with higher pharmacological activity .

properties

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-15-12(19)6-11(18)13-14(20)10(7-22-16(13)15)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLQOGTYNFVQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156899 | |

| Record name | Psi-tectorigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isotectorigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

psi-Tectorigenin | |

CAS RN |

13111-57-4 | |

| Record name | ψ-Tectorigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13111-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | psi-Tectorigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013111574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psi-tectorigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSI-TECTORIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HXB4THX7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

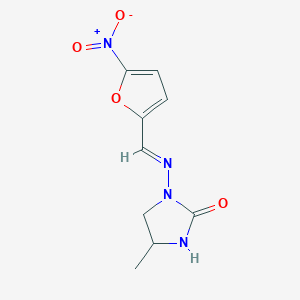

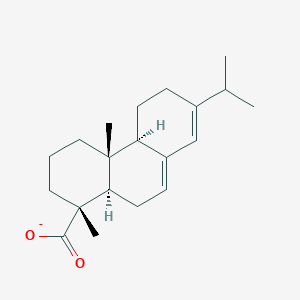

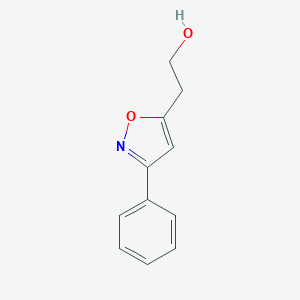

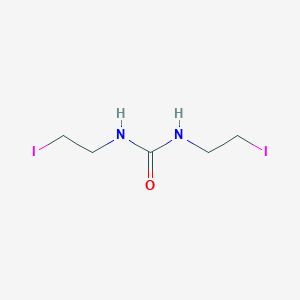

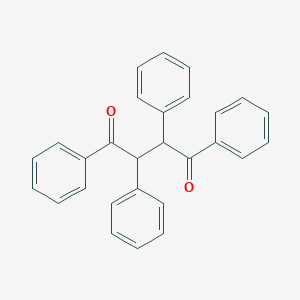

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)